Product packaging for 3-Biphenylol, 4-amino-4'-methoxy-(Cat. No.:CAS No. 63040-24-4)

3-Biphenylol, 4-amino-4'-methoxy-

Cat. No.: B3055103
CAS No.: 63040-24-4
M. Wt: 215.25 g/mol
InChI Key: QHBSMUCJGFWNMV-UHFFFAOYSA-N
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Description

Contextualizing Substituted Biphenyl (B1667301) Derivatives in Contemporary Organic and Materials Chemistry

Substituted biphenyl derivatives are a cornerstone of modern organic and materials chemistry. rsc.orgresearchgate.net Their rigid, aromatic scaffold provides a versatile platform for creating complex molecular architectures with tailored electronic and steric properties. researchgate.net The ability to introduce various functional groups onto the biphenyl core allows for the fine-tuning of characteristics such as solubility, reactivity, and intermolecular interactions. This has led to their widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org In materials science, substituted biphenyls are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgroyalsocietypublishing.orgelsevierpure.com The specific nature and position of the substituents on the biphenyl rings are crucial in determining the final properties and applications of the resulting molecule. elsevierpure.com

Significance of Multifunctional Aromatic Architectures Featuring Hydroxyl, Amino, and Methoxy (B1213986) Moieties

Aromatic compounds bearing a combination of hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups are of significant interest due to the synergistic interplay of these functionalities. The hydroxyl group, a well-known pharmacophore, can act as a hydrogen bond donor and is crucial for the antioxidant activity of many phenolic compounds. nih.govrsc.org The amino group, a basic moiety, can also participate in hydrogen bonding and serves as a key functional group in many biologically active molecules and as a building block in polymer chemistry. rsc.orgresearchgate.net The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and is often found in natural products and pharmaceuticals, where it can impact metabolic stability and binding affinity. nih.gov The combination of these groups on a single aromatic framework can lead to compounds with unique properties, finding applications as antioxidants, organocatalysts, and precursors for advanced materials. nih.govrsc.org

Research Gaps and Scholarly Objectives Pertaining to 3-Biphenylol, 4-amino-4'-methoxy-

The primary research gap concerning 3-Biphenylol, 4-amino-4'-methoxy- is its very existence in the scientific literature. There are no published studies detailing its synthesis, characterization, or investigation of its properties. Scholarly objectives would, therefore, begin with the fundamental development of a viable synthetic route to obtain this compound. Following a successful synthesis, objectives would include:

Spectroscopic and Physicochemical Characterization: Detailed analysis using techniques such as NMR, IR, and mass spectrometry to confirm its structure, and determination of physical properties like melting point and solubility.

Investigation of Functional Group Reactivity: Studying the chemical reactivity of the hydroxyl, amino, and methoxy groups to understand their potential for further functionalization.

Exploration of Potential Applications: Based on the properties of related compounds, initial investigations could explore its potential as an antioxidant, a monomer for polymer synthesis, or as a scaffold in medicinal chemistry.

Until such foundational research is undertaken and published, 3-Biphenylol, 4-amino-4'-methoxy- will remain a hypothetical structure within the vast landscape of chemical possibilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B3055103 3-Biphenylol, 4-amino-4'-methoxy- CAS No. 63040-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBSMUCJGFWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212338
Record name 3-Biphenylol, 4-amino-4'-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63040-24-4
Record name 3-Biphenylol, 4-amino-4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylol, 4-amino-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Biphenylol, 4 Amino 4 Methoxy

Retrosynthetic Analysis of the 3-Biphenylol, 4-amino-4'-methoxy- Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 3-Biphenylol, 4-amino-4'-methoxy-, the analysis reveals several key disconnections.

The most logical primary disconnection is the carbon-carbon single bond connecting the two aromatic rings. This is a common strategy for biaryl compounds and points toward a cross-coupling reaction in the forward synthesis. This disconnection yields two functionalized benzene (B151609) synthons.

A secondary, yet crucial, disconnection involves the functional groups. The amino group is often best installed via the reduction of a nitro group, a reliable and high-yielding transformation. This functional group interconversion (FGI) simplifies one of the aromatic precursors to a nitro-substituted derivative, which is often easier to handle and synthesize.

Following this logic, a plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis

This analysis suggests that the synthesis can be achieved by coupling a suitably halogenated and nitrated phenol (B47542) derivative with a methoxy-substituted phenyl derivative, followed by the reduction of the nitro group to the target amine.

Direct Synthetic Routes to Substituted Biphenylols

Building upon the retrosynthetic analysis, several direct routes can be employed to construct the substituted biphenylol core. These methods primarily rely on powerful metal-catalyzed reactions to form the key biaryl bond.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Ullmann-type Coupling of Halophenols with Anilines)

The formation of the C-C bond between the two aromatic rings is the cornerstone of the synthesis. Modern organic chemistry offers several powerful palladium- or copper-catalyzed cross-coupling reactions to achieve this. nih.govscirp.org

Suzuki-Miyaura Coupling: This is one of the most efficient and widely used methods for synthesizing biaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acids. nih.govgre.ac.ukuliege.be The reaction involves the coupling of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium(0) complex. gre.ac.uk For the synthesis of 4'-Methoxy-4-nitro-3-biphenylol, this would involve reacting a precursor like 4-bromo-2-nitrophenol with 4-methoxyphenylboronic acid.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgslideshare.net While its primary application is the synthesis of substituted alkenes, variations and tandem reaction sequences can be adapted for biaryl synthesis, though it is generally less direct for this purpose than the Suzuki-Miyaura coupling. scirp.orgwikipedia.org

Ullmann-type Coupling: The classic Ullmann reaction is a copper-catalyzed coupling of two aryl halides to create a symmetrical biaryl, often requiring high temperatures. organic-chemistry.orgwikipedia.org Modern Ullmann-type reactions, however, have expanded in scope and operate under milder conditions. wikipedia.org A relevant variation is the Goldberg reaction, a copper-catalyzed C-N coupling between an aryl halide and an aniline (B41778), which could be considered for forming the aminobiphenyl linkage in a different synthetic strategy. wikipedia.org

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

Reaction Catalyst Coupling Partners Typical Conditions Advantages Disadvantages
Suzuki-Miyaura Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Aryl Halide + Arylboronic Acid Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Toluene, DME) High yields, mild conditions, high functional group tolerance. nih.govuliege.be Boronic acids can be unstable; potential for side reactions.
Heck Palladium (e.g., Pd(OAc)₂) Aryl Halide + Alkene Base (e.g., Et₃N), Solvent (e.g., DMF) Good for vinylation of aryl halides. wikipedia.org Less direct for biaryl synthesis; regioselectivity can be an issue. scirp.org
Ullmann Copper (e.g., Cu powder, CuI) Two Aryl Halides High temperatures (>200°C) for classic reaction Useful for symmetrical biaryls; modern variants are milder. Harsh conditions, often requires stoichiometric copper, erratic yields. wikipedia.orgwikipedia.org

For the target molecule, the Suzuki-Miyaura coupling represents the most promising approach due to its reliability and tolerance for the hydroxyl, nitro, and methoxy (B1213986) functional groups present in the proposed intermediates.

Reductive Pathways for Aromatic Nitro Precursors to Amino Groups

The conversion of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. acs.orgacs.org A variety of methods exist, allowing for the selection of a reagent that is compatible with other functional groups in the molecule. wikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgresearchgate.net It is often high-yielding and produces water as the only byproduct. Care must be taken, as some conditions can also reduce other functional groups.

Metal-Acid Reductions: Historically, this is one of the most common methods. It involves using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl). acs.orgresearchgate.net The Béchamp reduction, using iron and a weak acid like acetic acid or ammonium (B1175870) chloride, is particularly noted for its mildness and is used on an industrial scale. acs.orgresearchgate.net These methods are generally very effective and can be more chemoselective than catalytic hydrogenation in some cases.

Other Reducing Agents: Reagents like sodium hydrosulfite or sodium sulfide can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Method Typical Conditions Advantages Functional Group Compatibility
H₂ / Pd-C H₂ gas, Methanol (B129727)/Ethanol solvent Clean, high yield, catalyst is recyclable. youtube.com Can reduce alkenes, alkynes, and sometimes cleave benzyl ethers.
Fe / HCl or NH₄Cl Acidic or neutral aqueous solution, heat Inexpensive, effective, often chemoselective. researchgate.netyoutube.com Tolerates most functional groups including halides, esters, and ketones. researchgate.net
SnCl₂ / HCl Concentrated HCl, Ethanol Strong reducing agent, effective for stubborn reductions. Can be less selective than Fe/HCl.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution Mild conditions, can be selective. wikipedia.org Good for sensitive substrates.

Given the presence of a hydroxyl group and the biaryl system, reduction with iron powder in the presence of ammonium chloride or acetic acid would be a robust and reliable choice for converting the 4-nitro group to the 4-amino group in the final step of the synthesis. researchgate.net

Electrophilic Aromatic Substitution Strategies for Functional Group Introduction

The synthesis of the required precursors for cross-coupling relies on electrophilic aromatic substitution (EAS), a foundational reaction type in organic chemistry. wikipedia.orgbyjus.com The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. wikipedia.orgpearson.com

Nitration: To introduce the nitro group onto the phenol ring, a mixture of nitric acid and sulfuric acid is typically used. byjus.com The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. Therefore, nitration of phenol would yield a mixture of ortho- and para-nitrophenol. To achieve the desired 2-nitro-4-halophenol precursor, one would likely start with a para-halophenol and then perform the nitration. The halogen is a deactivating but ortho, para-directing group, and the powerful activating effect of the hydroxyl group would direct the incoming nitro group to the position ortho to the hydroxyl.

Halogenation: Introduction of a bromine or chlorine atom, necessary for the cross-coupling reaction, is achieved by treating the aromatic ring with Br₂ or Cl₂ in the presence of a Lewis acid catalyst. byjus.com

Directing Effects in Biphenyl (B1667301): The phenyl group itself is an activating, ortho, para-director. pearson.com This means that in an electrophilic substitution on biphenyl, the incoming electrophile will preferentially add to the ortho or para positions of the unsubstituted ring. pearson.comyoutube.com This is important to consider if functional groups are to be introduced after the biphenyl core has been formed.

Multi-Step Synthesis Approaches Incorporating Functional Group Transformations

An alternative to the nitro-reduction pathway involves forming the biphenyl skeleton first and then introducing the amino group directly onto the ring in a later step.

Selective Amination Protocols in Biphenyl Systems

Modern synthetic chemistry provides powerful tools for the direct formation of C-N bonds, bypassing the need for a nitro intermediate.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. It couples an aryl halide or triflate with an amine. acs.orgnih.gov In a hypothetical synthesis of the target molecule, one could first synthesize 4-bromo-4'-methoxy-3-biphenylol. This intermediate could then be subjected to Buchwald-Hartwig amination using an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to install the 4-amino group. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for the success of this reaction and must be optimized for the specific substrate. nih.gov The development of specialized ligands has dramatically improved the scope and efficiency of this transformation, allowing for the coupling of a wide range of amines and aryl halides with high selectivity. acs.org

Table 3: Key Components of Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst.
Phosphine Ligand XPhos, SPhos, BINAP, t-BuBrettPhos Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). nih.gov
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Activates the amine and facilitates the final reductive elimination step.
Amine Source Ammonia, Benzophenone imine, Primary/Secondary Amines The nitrogen nucleophile that couples with the aryl halide.

This direct amination approach offers a more convergent route, potentially reducing the number of steps compared to the nitration-reduction sequence, although it may require more specialized and sensitive reagents.

Controlled Hydroxylation Techniques for Phenolic Group Formation

The introduction of a hydroxyl group onto an aromatic ring, a key step in forming phenolic compounds, requires precise control to ensure correct positioning and to avoid over-oxidation. Modern synthetic methods have moved beyond harsh, traditional reagents to more sophisticated and selective catalytic systems.

One prominent strategy involves the use of transition metal catalysts, such as those based on iron, titanium, or vanadium, in conjunction with an oxidant like hydrogen peroxide. mdpi.com These catalysts can activate H2O2 to facilitate the hydroxylation of aromatic rings under milder conditions than traditional methods. mdpi.com For instance, titanium silicate molecular sieves (e.g., TS-1) are effective heterogeneous catalysts for phenol hydroxylation, often operating at temperatures between 50 and 90 °C. mdpi.com The choice of solvent, such as water, acetone (B3395972), or acetonitrile, can also influence the reaction's efficiency and selectivity. mdpi.com

Another approach is the hydroxylation of arylboronic acids. This method offers an alternative pathway to phenols under metal-free, photocatalyst-free, and light-free conditions, representing a greener and more cost-effective option. nih.gov Reagents like diacetoxyiodobenzene can mediate this transformation efficiently at room temperature, demonstrating good functional group compatibility. nih.gov

Table 1: Comparison of Selected Controlled Hydroxylation Methods

Method Catalyst/Reagent Oxidant Key Advantages
Catalytic Hydroxylation Metal oxides, zeolites (e.g., TS-1) Hydrogen Peroxide High activity, potential for para-selectivity. mdpi.com

Methoxylation Strategies in Functionalized Aromatic Systems

The installation of a methoxy group onto an aromatic system is a common transformation in organic synthesis, as this group can influence a molecule's electronic properties and provide a handle for further functionalization. nih.gov Traditional methods often rely on nucleophilic aromatic substitution, which requires highly activated aromatic rings or harsh reaction conditions.

Modern approaches focus on direct C-H methoxylation, offering a more atom-economical and efficient route. Palladium-catalyzed C-H functionalization has emerged as a powerful tool in this regard. For instance, the use of a palladium/norbornene (Pd/NBE) cooperative catalysis system allows for the ortho-C-H methoxylation of aryl halides. nih.gov This method utilizes a unique N,N-bissulfonylmethoxyamine electrophile to deliver the methoxy group. nih.gov

Another strategy involves the use of directing groups to control the site-selectivity of the methoxylation reaction. These directing groups temporarily coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond, thereby ensuring the reaction occurs at the desired position.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of 3-Biphenylol, 4-amino-4'-methoxy-

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like substituted biphenyls.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. study.com In the context of 3-Biphenylol, 4-amino-4'-methoxy-, a synthetic strategy would need to selectively functionalize specific positions without affecting the amino, hydroxyl, or methoxy groups unintentionally.

Regioselectivity is the preference for bond formation at one position over another. study.com The synthesis of unsymmetrical biaryls often relies on cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions, which provide excellent control over the regiochemistry of the resulting C-C bond. nih.gov

Stereoselectivity , particularly atropisomerism, can be a factor in hindered biphenyl systems where rotation around the aryl-aryl bond is restricted. nih.govrsc.org While not necessarily a primary concern for the parent structure of 3-Biphenylol, 4-amino-4'-methoxy-, bulky derivatives could exhibit this form of stereoisomerism.

The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling these aspects of selectivity. For example, in Suzuki-Miyaura cross-coupling, the ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of 3-Biphenylol, 4-amino-4'-methoxy-

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. royalsocietypublishing.org Key considerations include:

Atom Economy : This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste. nih.gov

Use of Safer Solvents : Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ionic liquids, or even solvent-free conditions. royalsocietypublishing.orgresearchgate.net Water-soluble catalysts can facilitate reactions in aqueous media, simplifying product isolation and catalyst recycling. researchgate.net

Energy Efficiency : Employing methods that proceed at ambient temperature and pressure, or utilizing energy-efficient techniques like microwave irradiation, can significantly reduce the energy consumption of a synthesis. royalsocietypublishing.orgathensjournals.gr

Catalysis : The use of catalytic reagents, which are effective in small amounts and can be recycled, is superior to the use of stoichiometric reagents that are consumed in the reaction and generate more waste. royalsocietypublishing.org

Table 2: Application of Green Chemistry Principles in Potential Synthetic Steps

Green Chemistry Principle Potential Application in Synthesis
Atom Economy Utilizing addition reactions or C-H activation to minimize byproducts. primescholars.comnih.gov
Safer Solvents Performing cross-coupling reactions in water with a water-soluble catalyst. researchgate.net
Energy Efficiency Exploring room-temperature hydroxylation or methoxylation reactions. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Biphenylol, 4 Amino 4 Methoxy

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 3-Biphenylol, 4-amino-4'-methoxy-, several key vibrational modes would be expected. The presence of the hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The amino (-NH₂) group would typically exhibit two sharp peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations.

The methoxy (B1213986) (-OCH₃) group would be identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band near 1000-1300 cm⁻¹. The aromatic C-H stretching vibrations of the biphenyl (B1667301) rings would appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce a series of sharp peaks in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic rings would also influence the fingerprint region (below 1500 cm⁻¹), providing further structural clues. For instance, analysis of related aminophenols and methoxy-substituted compounds supports these expected assignments.

Table 1: Predicted FTIR Spectral Data for 3-Biphenylol, 4-amino-4'-methoxy-

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Hydroxyl (-OH)3200-3600O-H Stretch (broad)
Amino (-NH₂)3300-3500N-H Stretch (two sharp peaks)
Aromatic C-H>3000C-H Stretch
Methoxy (-OCH₃)2850-2960C-H Stretch
Aromatic C=C1400-1600C=C Stretch
Methoxy (-OCH₃)1000-1300C-O Stretch

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The biphenyl linkage itself would be expected to show a characteristic Raman band. Studies on substituted biphenyls have shown that the inter-ring C-C stretching mode is sensitive to the nature and position of substituents. For 3-Biphenylol, 4-amino-4'-methoxy-, this vibration would likely be observed in the 1250-1300 cm⁻¹ region. The symmetric breathing modes of the substituted benzene (B151609) rings would also be prominent in the Raman spectrum. Due to the presence of the amino and hydroxyl groups, resonance Raman effects could potentially be exploited to enhance the signals from specific parts of the molecule by choosing an appropriate excitation wavelength.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-Biphenylol, 4-amino-4'-methoxy- would provide a wealth of information. The protons on the two aromatic rings would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns would be dictated by the electronic effects of the substituents. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. Similarly, the amino protons would also give rise to a broad singlet. The three protons of the methoxy group would produce a sharp singlet, typically in the range of 3.7-4.0 ppm. Analysis of ¹H NMR data for similar compounds, such as 4-methoxy-2'-aminobiphenyl and 4'-methoxy-[1,1'-biphenyl]-4-ol, provides a basis for predicting the spectral features of the target molecule. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for 3-Biphenylol, 4-amino-4'-methoxy-

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons6.5 - 8.0Multiplets
Hydroxyl ProtonVariableBroad Singlet
Amino ProtonsVariableBroad Singlet
Methoxy Protons3.7 - 4.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Biphenylol, 4-amino-4'-methoxy- would give a distinct signal. The aromatic carbons would resonate in the region of 110-160 ppm. The carbons bearing the hydroxyl, amino, and methoxy groups would have their chemical shifts significantly influenced by these substituents. The carbon of the methoxy group would be expected to appear around 55-60 ppm. The chemical shifts of the aromatic carbons can be predicted using incremental rules based on the substituent effects, which would help in assigning the signals to specific carbon atoms. rsc.org

Table 3: Predicted ¹³C NMR Spectral Data for 3-Biphenylol, 4-amino-4'-methoxy-

Carbon TypePredicted Chemical Shift (ppm)
Aromatic Carbons110 - 160
Methoxy Carbon55 - 60

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the relative orientation of the substituents on the biphenyl rings. For example, a NOE between a proton on one ring and a proton on the other would provide evidence for a specific conformation of the biphenyl system. A Scribd document discussing the use of NOE to determine the structure of a related methoxy hydroxybiphenyl highlights the power of this technique. scribd.com

By combining the information from all these spectroscopic techniques, a complete and unambiguous structural elucidation of 3-Biphenylol, 4-amino-4'-methoxy- could be achieved. While experimental data for this specific molecule is elusive, the principles outlined here provide a robust framework for its characterization.

Electronic Spectroscopy for Conjugation and Chromophoric Properties

The electronic absorption and emission properties of 3-Biphenylol, 4-amino-4'-methoxy- are dictated by the extended π-conjugated system of the biphenyl core, substituted with electron-donating groups (auxochromes): an amino (-NH2), a hydroxyl (-OH), and a methoxy (-OCH3) group. These functional groups are known to influence the electronic transitions, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption and emission bands compared to the unsubstituted biphenyl molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of 3-Biphenylol, 4-amino-4'-methoxy- is expected to show characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. The parent compound, biphenyl, exhibits an intense absorption band around 247 nm. The presence of the amino, hydroxyl, and methoxy substituents will likely cause this peak to shift to a longer wavelength. For instance, 4-aminobiphenyl (B23562) shows a maximum absorption at approximately 278 nm. nih.gov The combined effect of the three electron-donating groups on the biphenyl nucleus in 3-Biphenylol, 4-amino-4'-methoxy- is anticipated to result in a primary absorption maximum (λmax) in the range of 280-320 nm. The exact position and intensity (molar absorptivity, ε) of the absorption bands will be sensitive to the solvent polarity.

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Fluorescence Spectroscopy Investigations

Many biphenyl derivatives are known to be fluorescent, and the introduction of electron-donating groups such as amino and hydroxyl groups can enhance fluorescence intensity. nih.gov The extended π-system of 3-Biphenylol, 4-amino-4'-methoxy- provides the necessary rigidity and electronic structure for fluorescence to occur. Biphenyl itself fluoresces with an emission peak around 306 nm when excited at 247 nm. aatbio.com Due to the presence of the auxochromic groups, it is expected that 3-Biphenylol, 4-amino-4'-methoxy- will exhibit fluorescence with a noticeable Stokes shift (the difference between the absorption and emission maxima). The fluorescence properties, including the quantum yield, will be highly dependent on the solvent environment and pH, as the amino and hydroxyl groups can undergo protonation or deprotonation, which alters the electronic structure of the molecule. nih.gov

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High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The chemical formula for 3-Biphenylol, 4-amino-4'-methoxy- is C13H13NO2, which corresponds to a monoisotopic mass of approximately 215.0946 Da.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. This technique provides a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound. For 3-Biphenylol, 4-amino-4'-methoxy-, the molecular ion peak (M+•) would be expected at an m/z of 215. The fragmentation pattern would likely be dominated by cleavages adjacent to the functional groups and of the biphenyl bond. Common fragmentation pathways for related compounds involve the loss of small, stable neutral molecules or radicals. libretexts.orgresearchgate.net

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Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. Given the presence of a basic amino group, 3-Biphenylol, 4-amino-4'-methoxy- is expected to ionize efficiently in positive ion mode to produce a protonated molecule, [M+H]+. This would be the base peak in the spectrum. Adducts with sodium, [M+Na]+, or potassium, [M+K]+, may also be observed depending on the solvent and sample purity.

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Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the [M+H]+ ion at m/z 216) and its subsequent fragmentation through collision-induced dissociation (CID). This provides detailed structural information. The fragmentation of the protonated 3-Biphenylol, 4-amino-4'-methoxy- would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH3) from the protonated amine, or methanol (B129727) (CH3OH) from the protonated methoxy group. nih.govnih.gov

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Compound Names Mentioned

X-ray Crystallography for Solid-State Structural Determination

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are recorded and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined.

For a compound like 4-amino-4'-methoxybiphenyl, X-ray crystallography would reveal the dihedral angle between the two phenyl rings, a key conformational feature of biphenyl systems. It would also precisely define the geometry of the amino and methoxy functional groups and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. While specific crystal data for 3-Biphenylol, 4-amino-4'-methoxy- is not available, the following table presents representative crystallographic data that would be obtained for a similar organic molecule.

Table 1: Representative Crystal Data and Structure Refinement Parameters

Parameter Value
Empirical formula C₁₃H₁₃NO
Formula weight 199.25
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.123(4) Å, α = 90°b = 12.456(6) Å, β = 101.34(3)°c = 10.567(5) Å, γ = 90°
Volume 1048.9(9) ų
Z 4
Density (calculated) 1.261 Mg/m³
Absorption coefficient 0.081 mm⁻¹
F(000) 424
Crystal size 0.30 x 0.20 x 0.10 mm
Theta range for data collection 2.45 to 28.00°
Reflections collected 4789
Independent reflections 2387 [R(int) = 0.045]
Final R indices [I>2sigma(I)] R1 = 0.052, wR2 = 0.134
R indices (all data) R1 = 0.078, wR2 = 0.151

This data is illustrative for a representative biphenyl derivative and is not the experimentally determined data for 3-Biphenylol, 4-amino-4'-methoxy-.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a chemical compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For 3-Biphenylol, 4-amino-4'-methoxy-, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₁₃NO₂. The process involves summing the atomic weights of the constituent atoms to obtain the molecular weight and then calculating the percentage contribution of each element.

Table 2: Theoretical Elemental Composition of 3-Biphenylol, 4-amino-4'-methoxy-

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 13 156.13 72.54
Hydrogen H 1.01 13 13.13 6.10
Nitrogen N 14.01 1 14.01 6.51
Oxygen O 16.00 2 32.00 14.87

| Total | | | | 215.27 | 100.00 |

In a research setting, the synthesized compound would be analyzed, and the experimentally determined percentages would be presented alongside the theoretical values for comparison, as shown in the illustrative table below.

Table 3: Comparison of Theoretical and Found Elemental Analysis Data

Element Theoretical % Found %
Carbon (C) 72.54 72.51
Hydrogen (H) 6.10 6.13

The "Found %" values are hypothetical and for illustrative purposes only. A close match, typically within ±0.4%, between the theoretical and found percentages would confirm the empirical formula of the synthesized compound.

Theoretical and Computational Investigations of 3 Biphenylol, 4 Amino 4 Methoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic characteristics of a molecule, governing its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govscirp.org For 3-Biphenylol, 4-amino-4'-methoxy-, DFT calculations can elucidate several key ground-state properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. growingscience.comresearchgate.net The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. nih.gov For the title compound, the electron-donating amino and methoxy (B1213986) groups, along with the hydroxyl group, are expected to raise the energy of the HOMO, while the biphenyl (B1667301) system contributes to the delocalization of the LUMO.

Molecular orbitals, visualized as electron density distributions, reveal the regions involved in chemical bonding and potential reaction sites. In 3-Biphenylol, 4-amino-4'-methoxy-, the HOMO is likely localized on the amino and hydroxyl-substituted ring, reflecting its electron-rich nature. Conversely, the LUMO may be distributed across the biphenyl backbone.

Illustrative Ground State Properties from DFT Calculations

PropertyIllustrative Value
HOMO Energy-5.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap3.4 eV
Electronegativity (χ)3.5 eV
Chemical Hardness (η)1.7 eV
Dipole Moment2.5 D

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orgnih.gov It allows for the calculation of excitation energies, which correspond to the absorption of light in UV-visible spectroscopy, and oscillator strengths, which relate to the intensity of these absorptions. psicode.org

For 3-Biphenylol, 4-amino-4'-methoxy-, TD-DFT calculations can predict its electronic absorption spectrum. The transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions, whether they are localized on a specific part of the molecule or involve charge transfer across the biphenyl system, can also be determined. rsc.org The substituents are expected to cause a red-shift (to longer wavelengths) in the absorption spectrum compared to unsubstituted biphenyl.

Illustrative Excited State Properties from TD-DFT Calculations

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S13.14000.25
S23.53540.10
S34.03100.45

Note: The values in this table are illustrative and based on general principles of TD-DFT for similar aromatic compounds, as specific data for 3-Biphenylol, 4-amino-4'-methoxy- is not available in the searched literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a way to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. nih.gov

Conformational Analysis of the Biphenyl Core and Substituents.psu.edu

The biphenyl core of 3-Biphenylol, 4-amino-4'-methoxy- is not planar. The two phenyl rings are twisted relative to each other, and the degree of this twist (the dihedral angle) is a key conformational parameter. The substituents on the rings can influence this angle due to steric hindrance and electronic effects.

Intermolecular Interactions and Aggregation Behavior Modeling

Molecular dynamics (MD) simulations can be employed to model how molecules of 3-Biphenylol, 4-amino-4'-methoxy- interact with each other in a condensed phase (liquid or solid). mdpi.com These simulations can reveal the preferred modes of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, and π-π stacking between the aromatic rings.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Chemical Behavior.epstem.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. conicet.gov.arbiointerfaceresearch.comnih.gov These models establish a mathematical relationship between molecular descriptors and the observed activity or property. biointerfaceresearch.com

For 3-Biphenylol, 4-amino-4'-methoxy-, a QSAR/QSPR model could be developed to predict various endpoints, such as its binding affinity to a specific biological target or its chromatographic retention time. nih.gov The first step in building such a model is to calculate a wide range of molecular descriptors for the compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges (obtained from quantum chemical calculations).

Once a dataset of compounds with known activities/properties and their corresponding descriptors is compiled, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the predictive model. biointerfaceresearch.com The predictive power of the resulting model is then validated using an external set of compounds. biointerfaceresearch.com

Reactivity and Derivatization Strategies for 3 Biphenylol, 4 Amino 4 Methoxy

Chemical Transformations Involving the Amino Group

The amino group (-NH₂) is a versatile functional handle, readily undergoing a variety of chemical reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. Its nucleophilicity and ability to form a stable diazonium salt are central to its reactivity.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of the amino group can readily attack acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: This reaction involves the treatment of 4-amino-4'-methoxy-3-biphenylol with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. The reaction proceeds via nucleophilic acyl substitution. For instance, reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative. The presence of the hydroxyl group may require the use of protecting groups or carefully controlled reaction conditions to prevent O-acylation. The reactivity of the amino group is generally higher than that of the phenolic hydroxyl group under basic or neutral conditions. Biaryl compounds are recognized as important structural motifs in a wide range of pharmacologically active compounds. researchgate.net

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine. The resulting sulfonamides are typically stable crystalline solids. An example of a related structure is 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide, formed from the sulfonylation of an aminophenol. nih.gov

Reagent TypeExample ReagentProduct TypeGeneral Conditions
Acid ChlorideAcetyl chlorideAmideBase (e.g., pyridine, triethylamine)
Acid Anhydride (B1165640)Acetic anhydrideAmideBase or Acid catalyst
Sulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamideBase (e.g., pyridine)

Alkylation and Arylation Reactions

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). Reductive amination, a two-step process involving the formation of an imine or Schiff base with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation. Friedel-Crafts alkylation typically results in C-alkylation of the aromatic ring rather than N-alkylation of the amine. rsc.orglibretexts.org The presence of an amino substituent on the aromatic ring can complicate Friedel-Crafts reactions as the lone pair on the nitrogen reacts with the Lewis acid catalyst, deactivating the ring. libretexts.org

Arylation: N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the amine with an aryl halide or triflate. Selective N-arylation of aminophenols is possible using specific catalyst systems. For example, a biarylmonophosphine-based palladium catalyst (BrettPhos) has been shown to selectively N-arylate 3- and 4-aminophenols. nih.govmit.edumit.eduacs.org Copper-catalyzed methods have also been developed for this transformation. nih.govmit.edu

ReactionReagent(s)Catalyst/ConditionsProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)BaseMono-, Di-, and Tri-alkylated amines
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)Mild acidSecondary or Tertiary Amine
N-Arylation (Buchwald-Hartwig)Aryl Halide (e.g., Bromobenzene)Palladium catalyst, Ligand, BaseN-Aryl Amine

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

Diazonium Salt Reactions:

Replacement by -OH: Heating the aqueous solution of the diazonium salt leads to its decomposition, replacing the diazonium group with a hydroxyl group.

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium group with -Cl, -Br, or -CN, respectively. The conversion of aminobenzoic acids to important platform chemicals like terephthalic acid can be achieved via Sandmeyer cyanations. scirp.org

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form highly colored azo compounds. The diazotization of aminopyridines, for example, leads to diazonium ions that can be characterized by coupling with naphthols. rsc.org

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is weakly acidic and can act as a nucleophile. Its reactivity is influenced by the electron-donating amino group situated ortho to it. The hydroxyl group of phenols participates in diverse chemical reactions, including oxidation and nucleophilic substitutions. nih.gov

Etherification and Esterification Reactions

Etherification: The formation of ethers from the phenolic hydroxyl group can be accomplished through various methods. The classic Williamson ether synthesis involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. Selective O-arylation of aminophenols can be achieved using copper-catalyzed methods with specific ligands like picolinic acid or CyDMEDA. nih.govmit.eduacs.org

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acid chlorides or anhydrides. This reaction is often carried out in the presence of a base such as pyridine, which acts as a catalyst and scavenges the HCl byproduct. Fischer esterification, the reaction of a carboxylic acid and an alcohol with an acid catalyst, is also a common method for synthesizing esters. youtube.comyoutube.commasterorganicchemistry.com All steps of the Fischer esterification are reversible. masterorganicchemistry.com The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of water. youtube.commasterorganicchemistry.com

ReactionReagent(s)Catalyst/ConditionsProduct
Etherification (Williamson)Alkyl Halide, Base (e.g., K₂CO₃)HeatAlkyl Aryl Ether
O-ArylationAryl Halide, BaseCopper catalyst, LigandDiaryl Ether
EsterificationAcid Chloride/Anhydride, BasePyridinePhenyl Ester
Fischer EsterificationCarboxylic AcidAcid catalyst (e.g., H₂SO₄)Phenyl Ester

Oxidation Reactions

Phenols, particularly those with electron-donating substituents like amino groups, are susceptible to oxidation. The oxidation of aminophenols can be complex, often leading to the formation of quinone-imines and subsequent polymerization products. The oxidation of p-aminophenol, for instance, can yield products formed from the coupling of multiple substrate molecules. rsc.org The oxidation can be carried out using a variety of oxidizing agents, including:

Inorganic Oxidants: Such as potassium ferricyanide (B76249) or hydrogen peroxide. rsc.orgnih.gov

Electrochemical Oxidation: This method can lead to the degradation of the aromatic ring into smaller molecules like maleic acid and acetic acid. frontiersin.org

Enzymatic Oxidation: Enzymes like tyrosinase can catalyze the oxidation of 2-aminophenols and the ortho-hydroxylation of aromatic amines. nih.gov

The specific products of oxidation will depend heavily on the oxidant used, the reaction conditions (pH, solvent), and the substitution pattern of the aminophenol.

Modifications and Reactions at the Methoxy (B1213986) Group

The methoxy group (–OCH₃) on the 4'-position of 3-Biphenylol, 4-amino-4'-methoxy- is generally unreactive; however, its modification, primarily through ether cleavage, is a key transformation. This process, known as demethylation, converts the methoxy ether back into a hydroxyl group, which can be a critical step in the synthesis of related compounds or in modulating the molecule's properties.

The most common method for cleaving aryl methyl ethers is through the use of strong Lewis acids or Brønsted acids. chem-station.com Boron tribromide (BBr₃) is a particularly effective reagent for this purpose and is often the first choice for demethylation. chem-station.com The reaction proceeds by the strong Lewis acid BBr₃ coordinating to the ether oxygen, making it a better leaving group. The released bromide ion then attacks the methyl group via an Sₙ2 mechanism, resulting in bromomethane (B36050) and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to yield the phenol. chem-station.com This method is advantageous as it can be carried out at or below room temperature, whereas other methods like using hydrogen halides often require high temperatures. orgsyn.org Boron tribromide has proven valuable for the demethylation of methoxy biphenylenes where other reagents may be ineffective. orgsyn.org

Another common reagent is 47% hydrobromic acid (HBr), which cleaves the ether via a simple mechanism: the ether oxygen is protonated by the acid, and the bromide anion then acts as a nucleophile, attacking the methyl group to produce the phenol and bromomethane. chem-station.com This reaction typically requires heating to around 130°C. chem-station.com

The reactivity of the methoxy group also influences the aromatic ring to which it is attached. As an electron-donating group, it increases the electron density of the benzene (B151609) ring through resonance, making the ring more susceptible to electrophilic attack. vaia.commsu.edu This activating effect is more pronounced than that of a methyl group because the oxygen's lone pair electrons can participate in resonance, creating additional resonance structures that stabilize the carbocation intermediate formed during electrophilic aromatic substitution. chegg.comyoutube.com This increased reactivity directs incoming electrophiles to the ortho and para positions relative to the methoxy group. msu.edu Conversely, the electron-donating nature of the methoxy group deactivates the ring towards nucleophilic aromatic substitution, which requires an electron-poor aromatic system. vaia.com

The table below summarizes common reagents used for the demethylation of aryl methyl ethers, which is the primary reaction involving the methoxy group.

ReagentMechanism TypeTypical ConditionsNotes
Boron Tribromide (BBr₃)Lewis Acid-mediated Sₙ2Low temperature (-78°C to RT) in CH₂Cl₂Highly effective, but moisture-sensitive. chem-station.comorgsyn.org
Hydrobromic Acid (HBr)Brønsted Acid-mediated Sₙ2High temperature (reflux, ~130°C)A classic and straightforward method. chem-station.com
Trimethylsilyl (B98337) Iodide (TMSI)Sₙ2Can be generated in situ from TMSCl and NaIAn alternative to BBr₃, especially if that fails. researchgate.net
Pyridinium HydrochlorideSₙ2High temperature (195-200°C)Useful for larger scale reactions. researchgate.net
Thiolates (e.g., NaSMe)Sₙ2Reflux in a solvent like DMFEffective but can have odor issues. researchgate.net

Strategic Derivatization for Enhanced Functionality or Analytical Detectability

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a specific application. For 3-Biphenylol, 4-amino-4'-methoxy-, derivatization is employed to enhance its analytical detectability in techniques like chromatography and spectroscopy or to assess its enantiomeric purity.

Silylation for Volatility Enhancement in Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. researchgate.net Polar compounds like 3-Biphenylol, 4-amino-4'-methoxy-, which contain hydroxyl (–OH) and amino (–NH₂) functional groups, are often not sufficiently volatile for direct GC analysis. vaia.comresearchgate.net These polar groups can cause issues like poor peak shape (tailing) and adsorption onto the GC column or inlet surfaces. vaia.com

Silylation is a common derivatization technique that addresses this limitation by replacing the active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group. researchgate.net This process significantly reduces the polarity and boiling point of the analyte, thereby increasing its volatility and making it amenable to GC analysis. researchgate.net

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). chegg.comnih.gov The reaction involves the displacement of a leaving group from the silylating agent by the analyte, with the TMS group attaching to the oxygen of the hydroxyl group and the nitrogen of the amino group. chegg.com The reaction is typically fast and can often be completed at room temperature. nih.gov For instance, derivatization with BSTFA in acetone (B3395972) can be quantitative within seconds. nih.gov

The table below outlines common silylating reagents and their applicability.

ReagentAbbreviationTarget Functional GroupsNotes
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyls, Carboxylic Acids, Amines, ThiolsA powerful and common silylating agent. vaia.comnih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyls, Carboxylic Acids, Amines, ThiolsWidely used for metabolomics; forms stable derivatives. chegg.com
N-trimethylsilylimidazoleTMSIHydroxyls, Carboxylic Acids, Phenols, ThiolsParticularly effective for hydroxyl groups. researchgate.net

Formation of Fluorescent or UV-Absorbing Derivatives for Spectroscopic Detection

For detection in high-performance liquid chromatography (HPLC), derivatization can be used to attach a chromophore (a UV-absorbing group) or a fluorophore (a fluorescent group) to the analyte. This is particularly useful when the native compound has poor detection characteristics or when analyzing trace amounts in complex biological matrices. wikipedia.orgyoutube.com

The inherent structure of 3-Biphenylol, 4-amino-4'-methoxy- already contains a biphenyl (B1667301) system, which is a chromophore. However, its fluorescence and UV absorbance can be modified or enhanced. The fluorescence of biphenyl derivatives is highly dependent on pH and the nature and position of substituents like hydroxyl and amino groups. nih.gov The introduction of an additional functional group that extends the conjugated π-electron system can shift the maximum absorption wavelength (λmax) to a longer, more convenient wavelength and increase the molar absorptivity, enhancing detection sensitivity. uomustansiriyah.edu.iq

Derivatization can also be used to introduce a highly fluorescent tag. For example, amino compounds can be derivatized with reagents like diethyl ethoxymethylenemalonate (DEEMM) to create derivatives that can be targeted in mass spectrometry, allowing for the comprehensive profiling of all amino-containing compounds in a sample. youtube.com While not directly adding a fluorophore, this highlights the strategy of creating a specific chemical tag for enhanced detection. The synthesis of novel biphenyl derivatives of amino acids has been shown to create fluorescent compounds suitable for incorporation into proteins, demonstrating that modification of the biphenyl scaffold can yield useful photophysical properties. chemcess.com

Chiral Derivatization for Enantiomeric Purity Assessment

Due to the substitution pattern and the restricted rotation around the biphenyl bond, 3-Biphenylol, 4-amino-4'-methoxy- is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers. Assessing the enantiomeric purity (the relative amount of each enantiomer) is crucial in many fields.

One method for determining enantiomeric purity is through chiral derivatization. youtube.comwikipedia.org This involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like GC or HPLC. wikipedia.org

An ideal CDA should react quickly and quantitatively without causing any racemization of the analyte. wikipedia.org For a compound like 3-Biphenylol, 4-amino-4'-methoxy-, the amino or hydroxyl groups would be the target for reaction with a suitable CDA.

Mechanistic Investigations of Key Reaction Pathways Involving Substituted Biphenylols

The reactivity of 3-Biphenylol, 4-amino-4'-methoxy- is governed by the interplay of its functional groups (hydroxyl, amino, methoxy) and the biphenyl scaffold. Mechanistic studies of related substituted biphenyls and aminophenols provide insight into its likely chemical behavior.

The dominant reaction pathway for many aromatic compounds is electrophilic aromatic substitution (EAS). masterorganicchemistry.comallen.in The mechanism involves a two-step process: first, the attack of an electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the rapid removal of a proton to restore aromaticity. masterorganicchemistry.combyjus.com For substituted biphenyls, the existing phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the other ring. youtube.com In 3-Biphenylol, 4-amino-4'-methoxy-, the amino, hydroxyl, and methoxy groups are all powerful electron-donating, activating groups that strongly direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edulkouniv.ac.in The combined effect of these groups makes the rings highly nucleophilic and reactive towards electrophiles.

While EAS is common, nucleophilic aromatic substitution (SNAr) is also possible under specific conditions. This reaction typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like –NO₂) ortho or para to a good leaving group (like a halide). libretexts.orgchemistrysteps.com The mechanism generally proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org Given that 3-Biphenylol, 4-amino-4'-methoxy- is substituted with electron-donating groups, it is generally unreactive towards SNAr unless the reaction proceeds through a more drastic mechanism, such as the benzyne (B1209423) mechanism, which involves a very strong base. chemistrysteps.com

The aminophenol moiety within the molecule has its own characteristic reactivity. Aminophenols are readily oxidized to form colored, polymeric quinoid structures. chemcess.com The relative positions of the amino and hydroxyl groups are critical; ortho- and para-aminophenols are particularly reactive. nih.govchemcess.com For example, 2-aminophenol (B121084) can undergo various cyclization reactions. chemcess.com The presence of both an amino and a hydroxyl group on the same ring enhances its reactivity towards radicals compared to simple aromatic amines. nih.gov

Advanced Analytical Method Development and Validation for 3 Biphenylol, 4 Amino 4 Methoxy

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like 3-Biphenylol, 4-amino-4'-methoxy-. Its versatility allows for various separation modes and detection methods to be employed, ensuring high selectivity and sensitivity.

Reversed-Phase HPLC (RP-HPLC) with UV-DAD and Fluorescence Detection

Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase and a polar mobile phase. For a compound such as 3-Biphenylol, 4-amino-4'-methoxy-, which possesses both hydrophobic (biphenyl structure) and polar (amino, hydroxyl groups) characteristics, RP-HPLC offers excellent separation capabilities.

Methodology: Separation is typically achieved on C8 or C18 stationary phases. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol (B129727). This gradient allows for the efficient elution of the analyte, providing sharp, symmetrical peaks. nih.gov

Detection:

UV-Diode Array Detection (DAD): The biphenyl (B1667301) structure provides strong chromophores, making the compound readily detectable by UV-DAD. A DAD detector can scan a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength and assessment of peak purity. orientjchem.org Wavelengths are typically set around 225-280 nm for aromatic compounds. orientjchem.orgnih.gov

Fluorescence Detection: The presence of the phenolic hydroxyl group and the aromatic system can confer native fluorescence, which allows for highly sensitive and selective detection. umanitoba.ca For compounds that are not naturally fluorescent or where sensitivity needs to be enhanced, derivatization is employed. shimadzu.com Fluorescence detection generally offers lower limits of detection compared to UV detection. shimadzu.comresearchgate.net

Table 1: Typical RP-HPLC Parameters for Aromatic Amine Analysis

Parameter Condition Purpose
Column C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) Provides hydrophobic interaction for retention.
Mobile Phase A 0.1% Formic Acid in Water or Phosphate Buffer Controls pH and ionic strength.
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the analyte.
Flow Rate 1.0 mL/min Standard flow for analytical columns.
Detection (UV) 254 nm / 280 nm Common wavelengths for aromatic compounds.

| Detection (Fluorescence) | Ex: 280 nm, Em: 340 nm (typical for phenols) | Provides high sensitivity and selectivity. |

Normal-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in reversed-phase systems, normal-phase HPLC or HILIC are effective alternatives. sigmaaldrich.com Given the polar functional groups (amino and hydroxyl) of 3-Biphenylol, 4-amino-4'-methoxy-, these techniques can offer a different selectivity profile compared to RP-HPLC.

Methodology:

Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, isopropanol). It is less common for analytical work due to solvent costs and equilibration times but can be effective.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has gained popularity for separating polar analytes. halocolumns.com It employs a polar stationary phase (silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. sigmaaldrich.comnih.gov The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. halocolumns.com

Advantages: HILIC is particularly advantageous when coupling with mass spectrometry, as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source. nih.gov This mode can retain polar compounds that would elute in the void volume in RP-HPLC. sigmaaldrich.com

Table 2: HILIC Method Conditions for Polar Analyte Separation

Parameter Condition Rationale
Column Silica (B1680970), Amide, or Diol phase (e.g., 100 x 3 mm) Polar stationary phase for hydrophilic interactions.
Mobile Phase A Acetonitrile High organic content to facilitate HILIC partitioning.
Mobile Phase B Ammonium (B1175870) formate or acetate buffer (e.g., 10 mM, pH 3) Aqueous component to form the water layer on the stationary phase.
Gradient 95% to 60% A Increasing aqueous content elutes more polar analytes.
Flow Rate 0.5 - 1.0 mL/min Adapted for column dimensions.

| Detector | MS, ELSD, or low-wavelength UV | Suitable for analytes with weak or no UV chromophores. |

Chiral HPLC for Stereoisomer Separation

The structure of 3-Biphenylol, 4-amino-4'-methoxy- may possess axial chirality due to restricted rotation around the biphenyl bond, leading to the existence of atropisomers (a form of stereoisomerism). The separation of these enantiomers is critical, particularly in pharmaceutical contexts, as different enantiomers can have distinct biological activities. csfarmacie.cz

Methodology: Chiral HPLC is the most effective technique for separating enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability for separating a wide range of chiral compounds. phenomenex.comchromatographyonline.com

The selection of the mobile phase is crucial and can be either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water). phenomenex.com Method development is often empirical, involving screening of different CSPs and mobile phases to achieve optimal resolution. phenomenex.comchromatographyonline.com

Table 3: Chiral HPLC Screening Parameters

Parameter Stationary Phase Type Mobile Phase System
Column 1 Coated Cellulose Derivative Normal Phase: Hexane/Isopropanol (90:10)
Column 2 Coated Amylose Derivative Normal Phase: Hexane/Ethanol (80:20)
Column 3 Immobilized Polysaccharide Reversed Phase: Acetonitrile/Water (50:50)

| Detector | UV-DAD (e.g., 254 nm) | Monitors elution of separated enantiomers. |

Pre-column and Post-column Derivatization Techniques in HPLC

Derivatization is a chemical modification process used to enhance the detectability of an analyte or improve its chromatographic properties. actascientific.comactascientific.com For 3-Biphenylol, 4-amino-4'-methoxy-, the primary amine group is an ideal target for derivatization to attach a fluorescent tag, significantly improving detection sensitivity. actascientific.com

Pre-column Derivatization: The analyte is derivatized before injection into the HPLC system. actascientific.com This is a widely used approach. shimadzu.com Common reagents for primary amines include o-phthalaldehyde (OPA) in the presence of a thiol, 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. actascientific.comcreative-proteomics.com These reagents react with the amino group to form highly fluorescent derivatives, allowing for detection at picomole levels. The reaction is typically automated in modern autosamplers, ensuring reproducibility. shimadzu.comnih.gov

Post-column Derivatization (PCD): The derivatizing reagent is added to the column effluent after the separation has occurred but before the detector. actascientific.comactascientific.com This method avoids potential issues with multiple derivative products or interference from excess reagent during separation. However, it requires additional hardware (a pump and a reaction coil) and can lead to peak broadening due to the added dead volume. researchgate.net

Table 4: Comparison of Derivatization Reagents for Primary Amines

Reagent Detection Mode Advantages Disadvantages
o-Phthalaldehyde (OPA) Fluorescence Fast reaction, automated, good for primary amines. Derivatives can be unstable, reagent itself is not fluorescent.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence, UV Stable derivatives, reacts with primary and secondary amines. Excess reagent and its hydrolysis product are fluorescent, causing interference. creative-proteomics.com

| Dansyl Chloride | Fluorescence, UV | Stable derivatives, high quantum yield. | Slow reaction, excess reagent must be removed. |

Gas Chromatography (GC) Coupled Techniques

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For polar compounds like 3-Biphenylol, 4-amino-4'-methoxy-, derivatization is essential prior to GC analysis. sigmaaldrich.com

GC-Mass Spectrometry (GC-MS) with Derivatization

GC coupled with mass spectrometry provides both high-resolution separation and definitive identification of analytes. However, the presence of polar -OH and -NH2 groups makes 3-Biphenylol, 4-amino-4'-methoxy- non-volatile and prone to thermal degradation in the GC injector and column. thermofisher.com

Derivatization for GC: To overcome these limitations, derivatization is performed to replace the active hydrogens on the hydroxyl and amino groups with nonpolar, thermally stable groups. sigmaaldrich.comjfda-online.com This process increases the compound's volatility and improves its chromatographic peak shape. jfda-online.com

Common derivatization approaches include:

Silylation: This is a very common technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) groups, respectively. sigmaaldrich.comnorthwestern.edu TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to form fluoroacyl derivatives, which are highly volatile and detectable at low concentrations with an electron capture detector (ECD) or MS. jfda-online.com

Once derivatized, the sample is injected into the GC-MS system. The compound is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and subsequently ionized and detected by the mass spectrometer. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for structural confirmation.

Table 5: GC-MS Derivatization and Analysis Parameters

Parameter Condition/Reagent Purpose
Derivatization Reagent MTBSTFA or PFPA Increases volatility and thermal stability of the analyte. jfda-online.comnorthwestern.edu
Reaction Conditions Heat at 60-100 °C for 1-4 hours Ensures complete derivatization reaction. sigmaaldrich.com
GC Column TR-5 (5% Phenyl Polysiloxane) or similar Provides separation based on boiling point and polarity. thermofisher.com
Injector Temperature 250 - 280 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 100 °C to 300 °C) Separates components of the sample mixture.

| Ionization Mode (MS) | Electron Impact (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation; CI provides molecular weight information. northwestern.edu |

GC with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For a compound like 3-Biphenylol, 4-amino-4'-methoxy-, which possesses polar functional groups (hydroxyl and amino), direct analysis by GC can be challenging due to potential issues with thermal stability and peak tailing. thermofisher.com The high polarity of the amino acid moiety can lead to decomposition in the injector port. thermofisher.com

To overcome these challenges, derivatization is often employed. thermofisher.com This process involves converting the polar -OH and -NH2 groups into less polar, more volatile derivatives. thermofisher.com A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens with trimethylsilyl (TMS) groups. thermofisher.com This derivatization increases the volatility and thermal stability of the analyte, resulting in improved chromatographic peak shape and sensitivity. thermofisher.com

The analysis would typically be performed on a capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, which is suitable for separating a wide range of organic compounds. thermofisher.com The flame ionization detector provides excellent sensitivity for carbon-containing compounds, making it a suitable choice for quantification.

A generic GC-FID method for volatile amines has been developed, which could be adapted for this compound. researchgate.net Method validation would involve assessing parameters such as precision, with a relative standard deviation (%RSD) below 10% being a typical acceptance criterion. researchgate.net

Table 1: Illustrative GC-FID Parameters for Derivatized 3-Biphenylol, 4-amino-4'-methoxy-

Parameter Value
Column 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Carrier Gas Helium, constant flow 1.2 mL/min
Detector FID
Detector Temperature 300 °C
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Capillary Electrophoresis (CE) and Related Methods

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative, particularly for charged or polar compounds. Given the amino group, 3-Biphenylol, 4-amino-4'-methoxy- can be protonated in an acidic buffer, allowing for separation based on its charge-to-size ratio.

A typical CE method involves injecting a small plug of the sample into a fused-silica capillary filled with a background electrolyte (BGE). nih.gov Applying a high voltage across the capillary induces the migration of ions. For compounds lacking a chromophore for UV detection, derivatization with a fluorescent tag may be necessary. nih.govspringernature.com For instance, amino acids can be labeled with naphthalene-2,3-dicarboxaldehyde (NDA) to form highly fluorescent derivatives, which can then be detected using techniques like light-emitting diode-induced fluorescence (LEDIF). nih.govspringernature.com

The separation of analytes like ethambutol and methoxyphenamine has been successfully achieved using a phosphate buffer system. nih.gov A complete separation can be achieved in a short time, for example, within 8 minutes using a 20 mM sodium phosphate background electrolyte at pH 10.0 and a separation voltage of 9 kV. nih.gov The applicability of CE can be extended to complex matrices, such as human plasma, demonstrating its versatility. nih.gov

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of organic molecules in complex mixtures. nih.govnih.gov For 3-Biphenylol, 4-amino-4'-methoxy-, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the separation method of choice. nih.gov

A C18 column is commonly used for the separation of biphenyl compounds. nih.govpom.go.id The mobile phase typically consists of an aqueous component (e.g., water with a formic acid modifier) and an organic solvent like acetonitrile or methanol. nih.govpom.go.id The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time.

Detection is performed using a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity. nih.govnih.gov The instrument operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (related to the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov This technique minimizes interference from matrix components. Electrospray ionization (ESI) is a common ionization source suitable for polar compounds like the target analyte. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.comresearchgate.net It is considered a greener alternative to traditional LC and is particularly effective for the separation of polar and chiral compounds. chromatographyonline.comeuropeanpharmaceuticalreview.com SFC often provides different selectivity compared to reversed-phase LC, making it an excellent orthogonal technique. researchgate.net

For the analysis of 3-Biphenylol, 4-amino-4'-methoxy-, SFC could offer advantages in terms of speed and resolution. chromatographytoday.com The mobile phase would consist of supercritical CO2 modified with a small amount of an organic co-solvent, such as methanol, to modulate the polarity and enhance analyte solubility. nih.gov Additives like trifluoroacetic acid or ammonia (B1221849) may be used to improve peak shape for basic or acidic analytes. europeanpharmaceuticalreview.comnih.gov

Coupling SFC with tandem mass spectrometry (SFC-MS/MS) allows for sensitive and selective detection. nih.gov This combination is effective for analyzing polar analytes that may be poorly retained in reversed-phase LC. researchgate.net

Table 2: Comparison of Hyphenated Techniques

Technique Stationary Phase Example Mobile Phase Example Ionization Key Advantage
LC-MS/MS C18 (Octadecylsilane) Water/Methanol with Formic Acid ESI (+) Robust and widely applicable for polar compounds. nih.govpom.go.id
SFC-MS/MS Polysaccharide-based chiral column (e.g., Chiralpak®) or BEH 2-EP Supercritical CO2 with Methanol ESI (+) Orthogonal to LC, faster separations, reduced organic solvent use. researchgate.netnih.gov

Electrochemical Analytical Methodologies (e.g., Cyclic Voltammetry for RedOx Characterization)

Electrochemical methods like Cyclic Voltammetry (CV) are valuable for studying the redox (reduction-oxidation) properties of a molecule. nih.gov This technique measures the current response of a system to an applied potential sweep, providing information about the electrochemical reactivity of the analyte. nih.govnih.gov

For 3-Biphenylol, 4-amino-4'-methoxy-, both the phenolic hydroxyl group and the aromatic amino group are electrochemically active and can be oxidized. researchgate.net The presence of the electron-donating methoxy (B1213986) and amino groups would influence the oxidation potential. researchgate.net

A CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., acetonitrile with tetraethylammonium tetrafluoroborate) and placing it in an electrochemical cell with working, reference, and counter electrodes. koreascience.kr By scanning the potential, a voltammogram is generated, showing oxidation and reduction peaks. The peak potentials provide information on the thermodynamic ease of electron transfer, while the peak currents are related to the concentration of the analyte. nih.gov The reversibility of the redox processes can also be assessed. This characterization is useful for understanding potential degradation pathways and for developing electrochemical sensors.

Method Validation Parameters (e.g., Specificity, Linearity, Accuracy, Precision, Detection Limits, Quantitation Limits, Robustness)

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. jddtonline.info It ensures that the method provides consistent, reliable, and accurate data. globalresearchonline.net The key parameters for method validation are defined by guidelines from bodies like the International Conference on Harmonization (ICH). globalresearchonline.netpharmaguideline.com

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govscispace.com

Linearity : Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. nih.gov

Accuracy : Accuracy expresses the closeness of the test results obtained by the method to the true value. pharmaguideline.comnih.gov It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. pom.go.id

Precision : Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.infopharmaguideline.com It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. pharmaguideline.comnih.gov

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaguideline.comnih.gov

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature) and provides an indication of its reliability during normal usage. pharmaguideline.comscispace.com

Table 3: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.995 nih.gov
Accuracy (% Recovery) 80-120% of the true value nih.gov
Precision (%RSD) ≤ 2% for repeatability; ≤ 15% for intermediate precision near LOQ globalresearchonline.netnih.gov
Specificity No interference at the retention time of the analyte
LOQ Signal-to-noise ratio ≥ 10 nih.gov
Robustness %RSD of results should remain within acceptable limits

Exploration of 3 Biphenylol, 4 Amino 4 Methoxy As a Chemical Intermediate in Material Science and Organic Synthesis

Utilization in Polymer and Advanced Material Synthesis

The distinct combination of functional groups on the 3-Biphenylol, 4-amino-4'-methoxy- scaffold makes it a promising candidate for the synthesis of high-performance polymers and functional materials. The amino group provides a reactive site for polymerization, while the hydroxyl and methoxy (B1213986) groups can be used to tailor the properties of the resulting materials.

Precursor for Polyimides and High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. open.ac.uk The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. researchgate.net The amino functionality of 3-Biphenylol, 4-amino-4'-methoxy- allows it to act as a diamine monomer in such reactions.

The incorporation of the biphenyl (B1667301) unit into the polymer backbone is known to enhance thermal stability and mechanical properties. Furthermore, the presence of the hydroxyl and methoxy groups can impart desirable characteristics to the resulting polyimide, such as improved solubility and processability. For instance, the flexible ether linkages and bulky side groups in related polyimides have been shown to increase solubility in organic solvents. researchgate.net The synthesis of polyimides from various bis(aminophenoxy)biphenyls has been demonstrated to yield materials with excellent properties. researchgate.net

A general synthetic route to polyimides from a diamine and a dianhydride is a two-step process. First, the poly(amic acid) precursor is formed, which is then chemically or thermally imidized to the final polyimide. researchgate.net

Table 1: Potential Dianhydride Co-monomers for Polyimide Synthesis with 3-Biphenylol, 4-amino-4'-methoxy-

Dianhydride Co-monomerPotential Properties of Resulting Polyimide
Pyromellitic dianhydride (PMDA)High thermal stability, rigidity
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)Improved solubility, lower dielectric constant
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Good thermal and mechanical properties
4,4'-Oxydiphthalic anhydride (ODPA)Increased flexibility, good processability

Role in Functionalized Organosilica Materials

Functionalized organosilica materials are hybrid organic-inorganic materials that combine the robustness of a silica (B1680970) network with the functionality of organic groups. These materials have applications in catalysis, separation, and sensing. The synthesis of periodic mesoporous organosilicas (PMOs) often involves the co-condensation of a bridged organosilane precursor with a silica source. usc.edu.au

Biphenyl-bridged organosilica has been synthesized and used as a precursor for mesoporous silicon oxycarbide, demonstrating the viability of incorporating biphenyl units into silica frameworks. nih.govmdpi.com The hydroxyl group of 3-Biphenylol, 4-amino-4'-methoxy- could be reacted with a silane (B1218182) coupling agent to form a silyl (B83357) ether, which can then be co-condensed with tetraalkoxysilanes to create a functionalized organosilica material. The amino and methoxy groups would be available for further post-synthesis modification, allowing for the tuning of the material's surface properties. The synthesis of mesoporous hybrid organosilica materials incorporating a biphenyl moiety has been achieved through the condensation of 4,4'-bis(triethoxysilyl) biphenyl with tetraethoxysilane. researchgate.net

Table 2: Potential Steps for Incorporation into Organosilica

StepDescription
1. SilylationReaction of the hydroxyl group of 3-Biphenylol, 4-amino-4'-methoxy- with an organosilane (e.g., (3-isocyanatopropyl)triethoxysilane) to form a silyl ether derivative.
2. Co-condensationSol-gel process involving the co-condensation of the silylated biphenyl derivative with a silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) in the presence of a templating agent.
3. Template RemovalCalcination or solvent extraction to remove the templating agent and create a porous structure.

Intermediate in the Synthesis of Functional Organic Frameworks and Networks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with high surface areas and tunable pore sizes. youtube.com They are constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The rigid biphenyl structure of 3-Biphenylol, 4-amino-4'-methoxy-, combined with its multiple functional groups, makes it an attractive candidate for use as an organic linker.

The amino and hydroxyl groups can coordinate with metal ions to form MOFs. For instance, coordination polymers have been synthesized using a biphenyl tetraphosphonate linker. nih.gov The specific geometry and connectivity of the linker dictate the topology and properties of the resulting framework. The methoxy group can influence the electronic properties of the linker and its interaction with guest molecules within the pores. In the context of COFs, the amino group can undergo condensation reactions with aldehydes or other complementary functional groups to form a stable, porous network.

Building Block for Complex Organic Molecules

The functionalized biphenyl scaffold of 3-Biphenylol, 4-amino-4'-methoxy- serves as a versatile platform for the synthesis of more complex organic molecules with potential applications in medicinal chemistry and materials science.

Scaffold in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. ecust.edu.cn The amino group of 3-Biphenylol, 4-amino-4'-methoxy- can be a key functional group for the construction of various nitrogen-containing heterocycles. For example, it can be used in reactions to form pyrazoles, pyridines, or other fused heterocyclic systems. The synthesis of polyfunctionalized biphenyls as intermediates for new classes of liquid crystals has been demonstrated. nih.gov The "tert-amino effect" is a known strategy for the synthesis of fused heterocyclic systems. capes.gov.br

Application in Supramolecular Chemistry and Ligand Design

Supramolecular chemistry focuses on the non-covalent interactions between molecules. mdpi.com The hydroxyl and amino groups of 3-Biphenylol, 4-amino-4'-methoxy- are capable of forming hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes. The biphenyl unit can participate in π-π stacking interactions, further directing the formation of supramolecular architectures. These properties make it a valuable component in the design of host-guest systems and novel ligands for catalysis or sensing applications. The functionalization of supramolecular polymers on surfaces has been achieved through cross-coupling reactions. ecust.edu.cn

Catalyst or Ligand in Organic Transformations

As of the current body of scientific research, there is no available data or published studies that investigate or establish the role of 3-Biphenylol, 4-amino-4'-methoxy- as a catalyst or a ligand in organic transformations. The potential for this compound to act in such a capacity, for instance by coordinating with metal centers through its amino and hydroxyl groups, remains a subject for future investigation. The electronic properties conferred by the methoxy and phenyl groups could theoretically influence the catalytic activity or ligand-metal bond characteristics. However, without experimental evidence, any discussion of its potential catalytic or ligand properties would be purely speculative.

Detailed research findings and data tables concerning reaction scope, efficiency, and recyclability are therefore not available.

Future Research Trajectories and Emerging Perspectives on 3 Biphenylol, 4 Amino 4 Methoxy

Development of Novel Stereoselective Synthesis Routes

The presence of axial chirality in many substituted biphenyls necessitates the development of efficient stereoselective synthesis methods. For 3-Biphenylol, 4-amino-4'-methoxy-, where the arrangement of substituents can lead to atropisomers, controlling the stereochemistry is paramount for any potential application, particularly in pharmacology. Future research will likely focus on the following areas:

Atroposelective Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is a cornerstone of biphenyl (B1667301) synthesis. Future efforts could focus on developing novel chiral phosphine (B1218219) ligands or palladium catalysts that can effectively control the axial chirality during the coupling of appropriately substituted boronic acids and aryl halides to construct the 4-amino-4'-methoxy-3-biphenylol backbone with high enantioselectivity. nih.govchemrxiv.org

Asymmetric Desymmetrization: Starting from a prochiral, symmetrically substituted biphenyl precursor, the use of a chiral reagent or catalyst can differentiate between two enantiotopic reactive sites to induce asymmetry. For instance, a C2-symmetric chiral base could facilitate the enantioselective functionalization of a symmetric biphenyl diol, a strategy that has proven effective for other complex biphenyls. acs.orgacs.org

Organocatalytic Approaches: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. The development of chiral Brønsted or Lewis acids could catalyze the enantioselective construction of the biphenyl core or the stereoselective installation of the amino or hydroxyl groups.

Electrocatalytic Radical Cross-Couplings: Recent advancements in electrochemistry offer green and efficient alternatives to traditional cross-coupling methods. A potential route could involve the stereoselective electrocatalytic decarboxylative coupling of a chiral carboxylic acid, derived from an amino acid like serine, with appropriate aryl fragments to forge the stereocenter with high fidelity. nih.gov

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Challenges
Atroposelective Suzuki-Miyaura CouplingHigh efficiency, broad substrate scope. nih.govLigand design for high enantioselectivity.
Asymmetric DesymmetrizationAccess to high enantiopurity. acs.orgacs.orgSynthesis of suitable prochiral precursors.
OrganocatalysisMetal-free, environmentally benign.Catalyst loading and turnover numbers.
Electrocatalytic Cross-CouplingMild reaction conditions, high functional group tolerance. nih.govControl of chemoselectivity and stereoselectivity.

Integration into Advanced Analytical Platforms for Real-time Monitoring

The ability to detect and quantify 3-Biphenylol, 4-amino-4'-methoxy- in various matrices, such as environmental samples or biological fluids, will be crucial for understanding its fate, transport, and potential biological interactions. Future research should focus on developing sensitive and selective analytical methods.

Electrochemical Sensors: The phenolic hydroxyl and aromatic amino groups are electroactive, making them ideal targets for electrochemical detection. The development of screen-printed or carbon-based electrodes modified with specific recognition elements, such as molecularly imprinted polymers or nanomaterials, could lead to highly sensitive and portable sensors for real-time monitoring.

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) will be indispensable for the separation, identification, and quantification of the compound and its potential metabolites. Chiral HPLC columns will be essential for separating the atropisomers. kobe-u.ac.jp

Capillary Electrophoresis: This technique offers high separation efficiency and low sample consumption, making it suitable for analyzing complex mixtures. Coupling capillary electrophoresis with sensitive detection methods like laser-induced fluorescence could provide a powerful tool for trace analysis.

Expansion of Computational Chemistry Applications for Predictive Modeling

Computational chemistry and molecular modeling will play a pivotal role in accelerating the research and development of 3-Biphenylol, 4-amino-4'-methoxy-.

Conformational Analysis and Chiroptical Properties: Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the different atropisomers and to calculate their chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. This information will be invaluable for the experimental determination of the absolute configuration of the synthesized enantiomers.

Reactivity and Mechanistic Studies: Computational modeling can provide insights into the reaction mechanisms of the synthetic routes, helping to optimize reaction conditions and improve yields and stereoselectivities. It can also be used to predict the metabolic pathways of the compound by simulating its interaction with key metabolic enzymes.

Structure-Property Relationship Predictions: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of 3-Biphenylol, 4-amino-4'-methoxy-. This will enable the rational design of new molecules with desired characteristics.

Exploration of Bio-Inspired Synthetic Pathways and Biocatalysis

Nature offers a vast arsenal (B13267) of enzymes that can catalyze chemical reactions with high efficiency and stereoselectivity under mild conditions. The exploration of biocatalytic and bio-inspired routes for the synthesis of 3-Biphenylol, 4-amino-4'-methoxy- represents a promising avenue for sustainable chemistry.

Enzymatic Kinetic Resolution: Lipases and proteases could be screened for their ability to selectively acylate one of the enantiomers of a racemic mixture of the target compound or a precursor, allowing for the separation of the two atropisomers.

Laccase-Mediated Cross-Coupling: Laccases, which are multi-copper oxidases, have been shown to catalyze the oxidative coupling of phenols. Research could explore the use of laccases to mediate the cross-coupling of a substituted phenol (B47542) and an aniline (B41778) derivative to form the biphenyl backbone.

Engineered Biosynthetic Pathways: Advances in synthetic biology could enable the design of novel biosynthetic pathways in microorganisms to produce the target compound or its key precursors from simple starting materials.

Design of Next-Generation Materials Leveraging the Biphenyl Scaffold and its Functional Groups

The rigid biphenyl scaffold, combined with the specific functional groups of 3-Biphenylol, 4-amino-4'-methoxy-, provides a versatile platform for the development of advanced materials with tailored properties.

Chiral Polymers and Membranes: The incorporation of the chiral biphenyl unit into polymer chains could lead to the development of novel materials for chiral separations, asymmetric catalysis, and optoelectronics. The amino and hydroxyl groups can serve as handles for polymerization.

Functional Dyes and Probes: The chromophoric biphenyl core and the auxochromic amino and methoxy (B1213986) groups suggest that derivatives of this compound could exhibit interesting photophysical properties. Research could focus on the design and synthesis of novel fluorescent probes for the detection of specific analytes or for use in bioimaging.

Liquid Crystals: The elongated and rigid structure of the biphenyl unit is a common feature in liquid crystalline materials. By modifying the substituents, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.

Comprehensive Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of the reactivity of 3-Biphenylol, 4-amino-4'-methoxy- is essential for its successful application in various fields. Future research should aim to elucidate the mechanisms of key reactions involving this compound.

Oxidative Coupling and Polymerization: The phenol and amino functionalities make the molecule susceptible to oxidation. Detailed mechanistic studies of its oxidative coupling reactions, both chemical and enzymatic, will be crucial for controlling the formation of dimers, oligomers, and polymers.

Electrophilic and Nucleophilic Aromatic Substitution: The substitution pattern on the biphenyl rings will direct further functionalization. Mechanistic studies will help in predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, enabling the synthesis of a wide range of derivatives.

Photochemistry and Photophysics: Investigating the excited-state properties and photochemical reactivity of the compound will be important for its potential applications in photoredox catalysis, as a photosensitizer, or in the development of photoresponsive materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Biphenylol, 4-amino-4'-methoxy-?

  • Methodology : A common approach involves condensation reactions between substituted benzaldehyde derivatives and biphenyl precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions can yield structurally analogous compounds . Key parameters include reaction time (4+ hours), solvent purity (absolute ethanol), and acid catalysis (glacial acetic acid).
  • Optimization : Use fractional factorial design to test variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios .

Q. How can 3-Biphenylol, 4-amino-4'-methoxy- be characterized for structural confirmation?

  • Analytical Workflow :

  • Sample Preparation : Deactivate glassware with 5% dimethyldichlorosilane in toluene to minimize analyte adsorption .
  • Chromatography : Use SPE (solid-phase extraction) with Oasis HLB cartridges for purification, followed by LC-MS/MS for separation and detection .
  • Spectroscopy : Compare NMR and IR data against NIST Standard Reference Database 69 for methoxy and amino functional groups .

Q. What stability considerations are critical for handling this compound?

  • Degradation Pathways :

ConditionPrimary ReactionProducts
OxidationQuinone formation4-Amino-4'-methoxyquinone
Acidic hydrolysisMethoxy group cleavagePhenolic derivatives
  • Storage : Store in amber vials at −18°C under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved?

  • Root-Cause Analysis :

  • Variable Screening : Apply a 2^k factorial design to isolate factors like catalyst type (e.g., Pd/C vs. Raney Ni), solvent (ethanol vs. DMF), and reaction atmosphere (N₂ vs. air) .
  • Data Validation : Cross-check purity using isotopic internal standards (e.g., 4-chloro-3-methylphenol-d2) to rule out matrix interference .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • AI-Driven Modeling :

  • Use COMSOL Multiphysics to simulate electron density distribution, focusing on the amino group’s nucleophilicity and methoxy’s steric effects .
  • Validate predictions with DFT calculations (e.g., B3LYP/6-31G*) to assess transition states in substitution reactions .

Q. How does 3-Biphenylol, 4-amino-4'-methoxy- interact with indoor surfaces in environmental studies?

  • Surface Chemistry Protocol :

  • Adsorption Studies : Expose silica or PVC surfaces to the compound under controlled humidity (30–70% RH) and track adsorption via ToF-SIMS .
  • Reactivity : Test oxidative transformations using ozone or NOx to mimic indoor environments .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Quasi-Experimental Framework :

  • Control Groups : Compare the compound’s bioactivity against analogs (e.g., 4-methoxy-3-phenylbutyric acid hydrochloride) in enzymatic assays .
  • Data Collection : Use pretest-posttest designs with triplicate runs to ensure statistical robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.